molecular formula C10H19NO4 B1674954 Levocarnitine propionate CAS No. 20064-19-1

Levocarnitine propionate

Cat. No. B1674954
CAS RN: 20064-19-1
M. Wt: 217.26 g/mol
InChI Key: UFAHZIUFPNSHSL-MRVPVSSYSA-N
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Description

Levocarnitine propionate is a medication indicated in the treatment of peripheral arterial disease and to increase exercise tolerance in congestive heart disease . It contains Levo-carnitine which is a type of protein (made from the amino acids lysine and methionine). It helps in transporting fats to the cells, where fats get metabolized in order to produce energy .


Synthesis Analysis

A rapid and stability-indicating RP-HPLC method was developed for determination of L-Carnitine in tablets. The separation was based on a C18 analytical column using a mobile phase which consisted of 0.05M phosphate buffer (pH = 3): ethanol (99:1), including 0.56mg/mL of sodium 1-heptanesulfonate .


Molecular Structure Analysis

The molecular formula of this compound hydrochloride is C10H20ClNO4. The average mass is 253.723 Da and the monoisotopic mass is 253.108093 Da .


Chemical Reactions Analysis

In forced degradation studies, the drug was subjected to oxidation, hydrolysis, photolysis, and heat. Among the different stress conditions, the exposure to acidic and basic conditions was found to be an important adverse stability factor .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 217.265 .

Scientific Research Applications

Cardiovascular Benefits

Therapeutic Effects on Cardiovascular Diseases Levocarnitine has demonstrated significant cardioprotective effects, including reducing myocardial injury after ischemia-reperfusion by counteracting the toxic effects of high levels of free fatty acids and improving carbohydrate metabolism. It acts as an antianginal agent, reducing ST segment depression and left ventricular end-diastolic pressure in patients with coronary artery disease. Propionyl-L-carnitine, a derivative, has shown efficacy in chronic heart failure patients by improving exercise capacity and peripheral muscle metabolism (Ferrari et al., 2004).

Metabolic and Anti-Fatigue Effects

Administration in Elderly with Rapid Muscle Fatigue A study on elderly subjects with rapid muscle fatigue found that Levocarnitine supplementation led to significant improvements in body composition, lipid profile, and a reduction in fatigue, suggesting its beneficial role in improving overall metabolic health and energy management (Pistone et al., 2003).

Neuroprotective Effects

Cerebral Ischemia-Reperfusion Injury Levocarnitine has been found to alleviate brain injury and neuronal apoptosis in cerebral ischemia-reperfusion rats by activating the Nrf2/ARE signaling pathway, which indicates its potential neuroprotective mechanism in reducing oxidative stress and supporting neuronal survival (Liu & Zhang, 2019).

Antioxidant and Mitochondrial Protection

Effects on Mitochondrial Antioxidant Systems in Aged Rats In aged rats, Levocarnitine supplementation has shown to enhance the activity of mitochondrial antioxidant systems, reducing the incidence of free radical-induced lipid peroxidation. This suggests its role in improving the antioxidant status and possibly delaying the aging process at the mitochondrial level (Kumaran et al., 2003).

Renal and Hemodialysis Effects

Erythropoiesis-Stimulating Agents in Hemodialysis Patients Levocarnitine injections in hemodialysis patients with renal anemia have been shown to decrease the need for erythropoiesis-stimulating agents, indicating its efficacy in improving hemoglobin levels and potentially enhancing the quality of life for these patients (Maruyama et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Levocarnitine propionate is involved in several biochemical reactions, primarily related to fatty acid metabolism. It interacts with enzymes such as carnitine palmitoyltransferase I and II, which are essential for the transport of fatty acids into the mitochondria . This compound also interacts with carnitine acetyltransferase, facilitating the transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine . This interaction helps in maintaining the acetyl-CoA/CoA ratio within cells, which is vital for various metabolic processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the transport of long-chain fatty acids into the mitochondria, promoting β-oxidation and energy production . This compound also affects the expression of genes involved in fatty acid metabolism and mitochondrial function . Additionally, this compound has been shown to reduce oxidative stress and inflammation in cells, thereby protecting against cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates carnitine palmitoyltransferase I, facilitating the transport of fatty acids into the mitochondria for β-oxidation . This compound also interacts with carnitine acetyltransferase, promoting the formation of acetylcarnitine and maintaining the acetyl-CoA/CoA ratio . These interactions help in regulating energy production and metabolic processes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy in promoting fatty acid metabolism and energy production . Long-term studies have shown that this compound can improve mitochondrial function and reduce oxidative stress in cells . Prolonged exposure to high concentrations may lead to cellular toxicity and adverse effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance fatty acid metabolism, improve exercise tolerance, and reduce oxidative stress . At high doses, this compound may cause adverse effects such as hypertension, fever, and seizures . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the transport and oxidation of long-chain fatty acids. It interacts with enzymes such as carnitine palmitoyltransferase I and II, carnitine acetyltransferase, and carnitine translocase . These interactions facilitate the transfer of fatty acids into the mitochondria for β-oxidation, leading to the production of ATP and energy . This compound also plays a role in maintaining the acetyl-CoA/CoA ratio, which is crucial for various metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The organic cation transporter novel type 2 (OCTN2) is the primary transporter responsible for the uptake of this compound into cells . Once inside the cells, the compound is distributed to various organelles, including the mitochondria, where it exerts its effects on fatty acid metabolism and energy production .

Subcellular Localization

This compound is primarily localized within the mitochondria, where it plays a crucial role in fatty acid metabolism and energy production . The compound is transported into the mitochondria through the carnitine-acylcarnitine translocase, which facilitates the exchange of acylcarnitines and free carnitine across the inner mitochondrial membrane . This subcellular localization is essential for the compound’s activity and function in promoting β-oxidation and maintaining cellular energy homeostasis .

properties

IUPAC Name

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAHZIUFPNSHSL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173883
Record name Levocarnitine propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis.
Record name PROPIONYL-L-CARNITINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

20064-19-1, 17298-37-2
Record name (-)-Propionylcarnitine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20064-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levocarnitine propionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocarnitine propionate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Levocarnitine propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOCARNITINE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROPIONYL-L-CARNITINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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